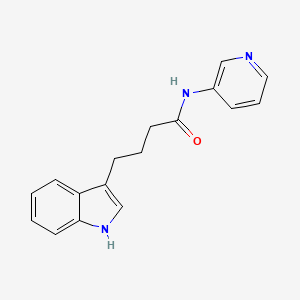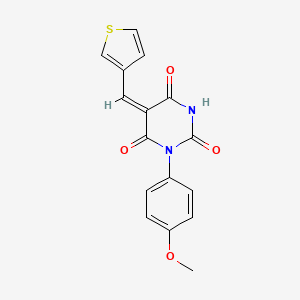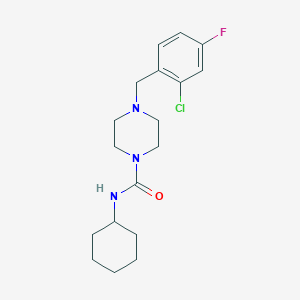
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide
Übersicht
Beschreibung
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a variety of physiological effects. In
Wirkmechanismus
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This activation leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure, resulting in increased endurance and improved lipid metabolism. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase endurance and improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and energy expenditure. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in lab experiments is its well-studied mechanism of action and physiological effects. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in lab experiments is its potential for off-target effects, as it may activate other PPAR receptors in addition to PPARδ.
Zukünftige Richtungen
For research on 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide include further studies on its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies on the safety and efficacy of 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in humans are needed to determine its potential as a therapeutic agent. Finally, further studies on the potential off-target effects of 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide are needed to fully understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of physiological effects, including increasing endurance, improving lipid metabolism, and reducing inflammation. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(20-14-6-4-10-18-12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16/h1-2,4,6-8,10-12,19H,3,5,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNSJJBNIOWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)

![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![5-(2,4-dichlorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4849575.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)
![1-(6-methyl-2-pyridinyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4849593.png)

![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4849608.png)